[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Catalog No.
S1535053
CAS No.
192139-90-5
M.F
C₃₁H₃₅ClN₂O₂RuS
M. Wt
636.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylpheny...

CAS Number

192139-90-5

Product Name

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Molecular Formula

C₃₁H₃₅ClN₂O₂RuS

Molecular Weight

636.2 g/mol

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

AZFNGPAYDKGCRB-XCPIVNJJSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Synonyms

[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]

Description

RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium, which can be used for the asymmetric transfer hydrogenation of a variety of imines.

Catalysis

RuCl(p-cymene)(Ts-DPEN) has been investigated as a catalyst for various organic transformations, including:

  • Hydrogenation: This complex has been shown to be an effective catalyst for the hydrogenation of alkenes and imines.
  • Hydroformylation: RuCl(p-cymene)(Ts-DPEN) exhibits catalytic activity in hydroformylation reactions, which involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond.
  • Hydrosilylation: Studies suggest that this compound can catalyze the hydrosilylation of alkenes and alkynes, where a silicon-hydrogen bond (Si-H) is added across the carbon-carbon double or triple bond.

The catalytic activity of RuCl(p-cymene)(Ts-DPEN) is attributed to its ability to form well-defined and reactive intermediate species with substrates.

Asymmetric Synthesis

One of the most promising applications of RuCl(p-cymene)(Ts-DPEN) lies in its potential for asymmetric synthesis. Due to the presence of the chiral (1S,2S)-DPEN ligand, this complex can act as a catalyst in reactions that produce enantiomerically enriched products.

  • Hydrogenation: Enantioselective hydrogenation of alkenes and imines has been achieved using RuCl(p-cymene)(Ts-DPEN) as a catalyst.
  • Transfer hydrogenation: This complex has been employed in asymmetric transfer hydrogenation reactions, offering a more environmentally friendly alternative to traditional hydrogenation methods.

The compound [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene is a complex organic molecule featuring multiple functional groups. It contains an amino group, a sulfonamide moiety, and is coordinated with chlororuthenium, a metal complex that may enhance its catalytic properties. The presence of diphenylethyl and methylphenyl groups suggests potential interactions with biological systems, making it of interest in medicinal chemistry.

Involving this compound can be categorized based on its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the amino group can engage in various coupling reactions. The chlororuthenium component may act as a catalyst in oxidation or reduction reactions, facilitating transformations relevant to organic synthesis or biological processes.

In biological contexts, the compound could undergo hydrolysis or conjugation reactions, impacting its bioavailability and activity.

The biological activity of this compound is likely influenced by its structural components. Compounds with similar structures have shown various pharmacological effects, including anti-inflammatory and antibacterial activities. The diphenylethyl moiety may enhance binding affinity to biological targets such as enzymes or receptors. Additionally, the presence of the sulfonamide group is known to impart antimicrobial properties.

Studies on similar compounds indicate that those containing privileged substructures often exhibit enhanced biological activity due to their ability to interact selectively with protein targets .

Synthesis of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene can be achieved through several methods:

  • Amination Reactions: The introduction of the amino group can be performed via nucleophilic substitution on a suitable precursor.
  • Sulfonation: The sulfonamide moiety can be synthesized by reacting an amine with a sulfonyl chloride.
  • Metal Coordination: Chlororuthenium can be introduced through coordination chemistry techniques involving metal salts and ligands.
  • Functionalization of Aromatic Rings: The methyl and propan-2-yl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

These methods allow for the construction of the compound's complex structure while maintaining its functional integrity.

This compound has potential applications in:

  • Pharmaceutical Development: Given its possible bioactivity, it may serve as a lead compound for drug discovery targeting various diseases.
  • Catalysis: The chlororuthenium component could be utilized in catalytic processes for organic synthesis.
  • Biological Research: Its interactions with biological systems may provide insights into enzyme mechanisms or receptor-ligand dynamics.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or enzymes.
  • High-Throughput Screening: To assess the compound's efficacy across a range of biological targets.

These studies can elucidate the mechanism of action and help optimize the compound for therapeutic use.

Similar compounds include:

  • Sulfanilamide - Known for its antibacterial properties; features a sulfonamide group.
  • Phenylethylamine - A simple amine that influences mood and behavior; lacks complex substituents.
  • Diphenhydramine - An antihistamine with structural similarities but different functional groups affecting its mechanism.

Comparison Table

Compound NameFunctional GroupsBiological ActivityUnique Features
SulfanilamideSulfonamideAntibacterialSimple structure
PhenylethylamineAmino groupNeurotransmitterBasic structure
DiphenhydramineAmino and aromatic ringsAntihistamineKnown sedative effects
Subject CompoundAmino, sulfonamide, chlororutheniumPotentially broad pharmacological effectsComplex coordination chemistry

The uniqueness of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene lies in its intricate structure combining multiple functional groups that may provide diverse biological activities not found in simpler analogs.

Dates

Modify: 2023-08-15

Explore Compound Types